![molecular formula C7H12ClN3O B2696119 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2126176-78-9](/img/structure/B2696119.png)
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
New derivatives of 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride containing piperidine or pyrrolidine rings have been synthesized and evaluated for their antimicrobial properties. These compounds have shown strong antimicrobial activity, indicating their potential as templates for the development of new antimicrobial agents. The structure-activity relationship studies of these compounds further support their antimicrobial effectiveness (Krolenko et al., 2016; Krolenko, Vlasov, & Zhuravel, 2016).
Antibacterial Activity and Mechanism of Action
A study on 1,3,4-oxadiazole thioether derivatives, which include a structure similar to 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride, has shown promising antibacterial activities against certain bacteria strains. The mechanism of action was investigated through proteomic analysis, revealing the potential metabolic pathways affected by these compounds, suggesting their usefulness in antibacterial drug development (Song et al., 2017).
Anticancer Potential
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles, related to 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride, has identified novel compounds that induce apoptosis in cancer cells. These compounds have shown selective activity against breast and colorectal cancer cell lines, with the potential as anticancer agents through inducing apoptosis and cell cycle arrest. This finding underscores the versatility of the 1,2,4-oxadiazole scaffold in designing new anticancer therapies (Zhang et al., 2005).
Optical and Electronic Properties
Studies on 1,3,4-oxadiazole derivatives, including those structurally related to 5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride, have explored their optical and electronic properties. These properties are of interest for applications in materials science, including the development of novel polymers and luminescent materials. The research has contributed to the understanding of how the substitution pattern on the oxadiazole ring influences the material's properties, paving the way for the design of new materials with tailored optical characteristics (Hou et al., 2013).
Safety and Hazards
properties
IUPAC Name |
5-methyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-9-7(10-11-5)6-2-3-8-4-6;/h6,8H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABQOKVDXAATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride | |
CAS RN |
2126176-78-9 |
Source
|
Record name | 5-methyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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